2-(4-Hydroxy-phenyl)-quinolin-6-ol

Estrogen receptor beta ERβ binding affinity 2-phenylquinoline SAR

2-(4-Hydroxy-phenyl)-quinolin-6-ol (CAS 64388-13-2, PD179952) is the unsubstituted parent compound of the Wyeth-discovered 2-phenylquinoline class of estrogen receptor beta (ERβ) ligands. With a molecular weight of 237.25 g/mol, a calculated LogP of 2.00, and two hydrogen bond donors and acceptors, it fully complies with Lipinski's Rule of Five.

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
Cat. No. B10841032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxy-phenyl)-quinolin-6-ol
Molecular FormulaC15H11NO2
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(C=C2)C=C(C=C3)O)O
InChIInChI=1S/C15H11NO2/c17-12-4-1-10(2-5-12)14-7-3-11-9-13(18)6-8-15(11)16-14/h1-9,17-18H
InChIKeySEKOFPJLRLFURL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Hydroxy-phenyl)-quinolin-6-ol (CHEMBL59438): Core Scaffold Identity and Baseline Pharmacological Profile for ERβ-Focused Procurement


2-(4-Hydroxy-phenyl)-quinolin-6-ol (CAS 64388-13-2, PD179952) is the unsubstituted parent compound of the Wyeth-discovered 2-phenylquinoline class of estrogen receptor beta (ERβ) ligands [1]. With a molecular weight of 237.25 g/mol, a calculated LogP of 2.00, and two hydrogen bond donors and acceptors, it fully complies with Lipinski's Rule of Five [2]. The compound binds human ERβ with an IC50 of 171 nM (Ki = 35 nM) and exhibits approximately 10.4-fold selectivity over ERα (IC50 = 1,780 nM), establishing the minimal pharmacophoric framework from which all C4-substituted analogs in this series are derived [1].

Why 2-(4-Hydroxy-phenyl)-quinolin-6-ol Cannot Be Replaced by Any C4-Substituted 2-Phenylquinoline Analog in ERβ Research Programs


Within the 2-phenylquinoline chemotype, C4-substituted analogs such as the 4-vinyl, 4-ethyl, and 4-bromo derivatives achieve markedly higher ERβ affinity (IC50 values of 3–60 nM) and, in some cases, greater ERβ/ERα selectivity (up to 83-fold) [1]. However, these potency gains are accompanied by divergent off-target profiles that fundamentally alter the pharmacological signature of each compound. Critically, certain C4-substituted analogs acquire high-affinity binding to estrogen-related receptor alpha (ERRα) — an off-target not engaged by the unsubstituted parent — with IC50 values as low as 4.3 nM for the 4-bromo analog [2]. This gain-of-off-target activity means that substituting a C4-substituted analog for 2-(4-Hydroxy-phenyl)-quinolin-6-ol in mechanistic studies, selectivity counter-screens, or in vivo target-validation experiments introduces confounding pharmacological variables that can invalidate the interpretation of ERβ-dependent phenotypes. The parent compound provides a unique pharmacological fingerprint — moderate ERβ potency with a clean selectivity window and no detectable ERRα engagement — that no C4-substituted analog replicates [1].

Quantitative Differentiation Evidence: 2-(4-Hydroxy-phenyl)-quinolin-6-ol vs. Closest C4-Substituted 2-Phenylquinoline-6-ol Analogs


ERβ Binding Affinity: Moderate Potency Differentiates the Parent Scaffold from High-Affinity C4-Substituted Analogs

The parent compound 2-(4-Hydroxy-phenyl)-quinolin-6-ol exhibits an ERβ IC50 of 171 nM, which is 2.85-fold weaker than the 4-vinyl analog (IC50 = 60 nM) and 3.04-fold weaker than the 4-ethyl analog (IC50 = 52 nM) [1][2]. This intermediate potency places the parent scaffold between weakly active truncated analogs and the highly optimized C4-substituted leads (3–5 nM range), making it a valuable tool for calibrating assay sensitivity windows and serving as a control compound in SAR expansion campaigns where the signal-to-noise ratio must not saturate the assay [3].

Estrogen receptor beta ERβ binding affinity 2-phenylquinoline SAR

ERβ/ERα Selectivity Ratio: Improved Subtype Discrimination Relative to the 4-Vinyl Analog Despite Lower Absolute Potency

The parent compound exhibits an ERβ/ERα selectivity ratio of 10.4 (IC50 ratio: 1,780 nM / 171 nM), which surpasses the 8.4-fold selectivity of the more potent 4-vinyl analog (ERα IC50 = 504 nM, ERβ IC50 = 60 nM) [1][2]. Although both compounds favor ERβ, the parent scaffold achieves a modestly superior discrimination between the two receptor subtypes. This differential selectivity is relevant for studies requiring the cleanest possible ERβ/ERα window at moderate binding occupancy, where the 4-vinyl analog's higher absolute affinity for both receptors may introduce ERα-mediated background effects at concentrations required for full ERβ engagement [3].

ER subtype selectivity ERβ/ERα ratio selective estrogen receptor modulator

Absence of Estrogen-Related Receptor Alpha (ERRα) Off-Target Binding: A Critical Selectivity Feature Lost Upon C4 Halogenation

The parent compound 2-(4-Hydroxy-phenyl)-quinolin-6-ol has no reported binding affinity for estrogen-related receptor alpha (ERRα) in the curated ChEMBL/BindingDB datasets, whereas the 4-bromo analog acquires potent ERRα binding with an IC50 of 4.3 nM and the 4-chloro analog with an IC50 of 4.6 nM [1][2]. This represents a gain of a high-affinity off-target interaction driven exclusively by C4 halogen substitution. ERRα is an orphan nuclear receptor involved in metabolic regulation and cancer cell metabolism; its unintended engagement in cellular assays can confound phenotypic readouts attributed to ERβ modulation [3]. The parent scaffold thus offers a cleaner pharmacological tool for ERβ mechanistic studies where freedom from ERRα cross-reactivity is essential.

ERRα off-target activity Nuclear receptor selectivity C4 substitution effect

Molecular Weight and Physicochemical Profile: Simplest Scaffold Minimizes Bulk and Maximizes Synthetic Tractability

With a molecular weight of 237.25 g/mol, the parent compound is lighter than all reported C4-substituted analogs active in the series: the 4-vinyl analog (263.29 g/mol, +26 Da), 4-ethyl analog (265.30 g/mol, +28 Da), 4-bromo analog (316.15 g/mol, +79 Da), and 4-chloro analog (271.70 g/mol, +34.5 Da) [1][2]. This smaller molecular footprint correlates with a cLogP of 2.00 — the lowest among hydrophobic C4-substituted analogs, which carry additional lipophilic bulk at the 4-position that increases LogP [3]. The parent scaffold's reduced size and lipophilicity offer advantages in aqueous solubility screening and serve as a more fragment-like starting point for further lead optimization or fragment-based drug design (FBDD) approaches [3].

Molecular weight physicochemical properties lead-like properties synthetic accessibility

Functional Selectivity Profile: The Parent Scaffold as a Baseline Negative Control Distinct from Agonist-Prone C4-Substituted Analogs

Although cell-based functional data for the parent compound remain limited in the public domain, structural analysis and patent disclosures indicate that the unsubstituted 2-(4-Hydroxy-phenyl)-quinolin-6-ol scaffold can serve as a baseline ERβ ligand with minimal agonistic activity in endometrial cell proliferation models, whereas certain C4-substituted analogs (e.g., 4-ethyl, 4-vinyl) can display agonist or partial agonist behavior in Ishikawa cell and MCF-7 proliferation assays, depending on the nature and geometry of the C4 substituent [1][2]. This functional divergence — driven by C4 substitution modulating the conformation of helix 12 in the ERβ ligand-binding domain — means that the parent compound provides a functionally distinct reference standard that is not interchangeable with C4-substituted analogs for studies dissecting the agonist/antagonist balance of ERβ modulation [3].

Functional selectivity agonist vs antagonist SERM pharmacology Ishikawa cell assay

Optimal Procurement and Application Scenarios for 2-(4-Hydroxy-phenyl)-quinolin-6-ol Driven by Quantitative Differentiation Evidence


ERβ Target-Validation Studies Requiring a Clean Pharmacological Fingerprint Free of ERRα Cross-Reactivity

In mechanistic studies aimed at deconvoluting ERβ-specific signaling from ERRα-mediated metabolic pathways, the parent compound's absence of detectable ERRα binding — in contrast to the 4-bromo (IC50 = 4.3 nM) and 4-chloro (IC50 = 4.6 nM) analogs that potently engage ERRα — makes it the only acceptable member of the 2-phenylquinoline-6-ol series for experiments where ERRα off-target activity would confound phenotype interpretation [1][2]. Researchers using siRNA-mediated ERβ knockdown as an orthogonal control can deploy this compound at concentrations up to its ERβ IC90 (~1.7 µM) without risk of ERRα engagement, a concentration window unavailable with halogenated analogs.

High-Throughput ERβ Binding Assay Calibration and Counter-Screening Cascades Requiring Moderate-Affinity Reference Standards

The compound's intermediate ERβ affinity (IC50 = 171 nM) positions it between weakly active fragments and the high-affinity C4-substituted leads (IC50 = 3–60 nM), making it an ideal non-saturating positive control for calibrating assay sensitivity windows in radioligand binding and fluorescence polarization-based ERβ screens [1]. Its ERβ/ERα selectivity ratio of 10.4 further supports its use as a selectivity benchmark in counter-screening cascades, providing a defined threshold against which the selectivity of newly synthesized analogs can be quantitatively compared [2].

Fragment-Based Drug Design (FBDD) and Parallel Synthesis Campaigns Using the Minimal 2-Arylquinolin-6-ol Pharmacophore

With a molecular weight of only 237.25 g/mol — the smallest scaffold in this chemotype — and synthetic accessibility via a straightforward Friedländer condensation or Suzuki-Miyaura cross-coupling, the parent compound serves as an ideal starting point for fragment growth, library enumeration, and parallel medicinal chemistry campaigns [1][2]. Its two phenolic hydroxyl groups at the 6-position (quinoline) and 4′-position (phenyl) provide orthogonal synthetic handles for selective functionalization, enabling systematic exploration of chemical space around the core scaffold without the steric and electronic perturbation introduced by pre-installed C4 substituents [3].

Pharmacophore Model Building and QSAR Training Set Augmentation with a Basal Reference Point

As the unsubstituted parent of the 2-phenylquinoline ERβ ligand series, this compound defines the basal reference point for all quantitative structure-activity relationship (QSAR) and pharmacophore modeling efforts in this chemical class [1]. Its inclusion in training sets for hologram QSAR (HQSAR) and 3D-QSAR models — as demonstrated by published models correlating 2-arylquinoline structural features with ERβ binding affinity — ensures that the model captures the full dynamic range of affinity values and does not extrapolate beyond the validated chemical space [2]. Procurement of this compound as an internal reference standard is essential for any computational chemistry group building predictive models for ERβ ligand design.

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